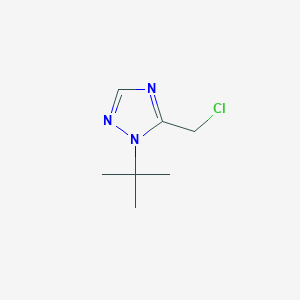丙胺 CAS No. 1567893-38-2](/img/structure/B1381508.png)
[(2S)-2-氨基丙基](乙基)丙胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
A detailed computational study of the dehydrogenation reaction of trans-propylamine (trans-PA) in the gas phase has been performed using density functional method (DFT) and CBS-QB3 calculations . Different mechanistic pathways were studied for the reaction of n-propylamine .Molecular Structure Analysis
The molecular formula of(2S)-2-aminopropylpropylamine is C8H20N2 . The InChI key is CUAMIZAOSYSZIU-UHFFFAOYSA-N . The canonical SMILES representation is CCCN(CC)CC©N . Chemical Reactions Analysis
Most of the dehydrogenation reaction mechanisms occur in a concerted step transition state as an exothermic process . The mechanisms for pathways A and B comprise two key steps: H2 eliminated from PA leading to the formation of allylamine that undergoes an unimolecular dissociation in the second step of the mechanism .Physical And Chemical Properties Analysis
The molecular weight of(2S)-2-aminopropylpropylamine is 144.26 g/mol . The compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . It has a rotatable bond count of 5 . The topological polar surface area is 29.3 Ų .
科学研究应用
Environmental Research
In environmental research, (2S)-2-aminopropylpropylamine can be used to create sensors for detecting pollutants or to immobilize enzymes for bioremediation processes.
Each application leverages the unique chemical structure of (2S)-2-aminopropylpropylamine, particularly its chiral center and amine groups, to perform functions that are critical in scientific research and industrial applications .
作用机制
安全和危害
The safety precautions for handling (2S)-2-aminopropylpropylamine include keeping it away from heat/sparks/open flames/hot surfaces and not allowing contact with air due to the risk of violent reaction and possible flash fire . It should be handled under inert gas and protected from moisture . The container should be kept tightly closed .
未来方向
The compound is of significant importance in chemistry, as it constitutes a central structure block for aliphatic amines . It is widely utilized as a solvent in organic synthesis, and as a finishing agent for drugs, rubber, fiber, paints, pesticides, textile, and resin . Future research could focus on its potential applications in these areas.
属性
IUPAC Name |
(2S)-1-N-ethyl-1-N-propylpropane-1,2-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20N2/c1-4-6-10(5-2)7-8(3)9/h8H,4-7,9H2,1-3H3/t8-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUAMIZAOSYSZIU-QMMMGPOBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC)CC(C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN(CC)C[C@H](C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

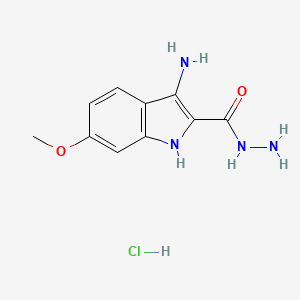
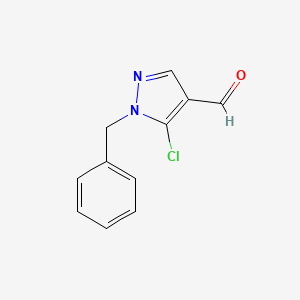
![tert-butyl N-{2-[(2-phenylethyl)amino]ethyl}carbamate hydrochloride](/img/structure/B1381429.png)
![5-(aminomethyl)-N-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxamide dihydrochloride](/img/structure/B1381430.png)

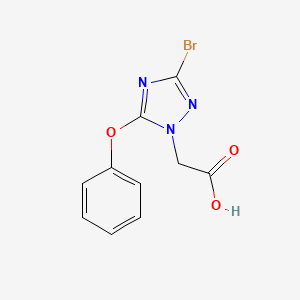


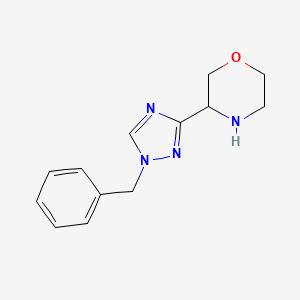
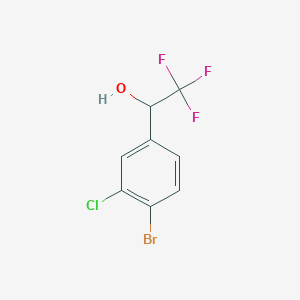
![2-Amino-2-[4-(aminomethyl)phenyl]acetic acid dihydrochloride](/img/structure/B1381439.png)
amine](/img/structure/B1381444.png)
